(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone
Description
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-20-13-6-4-3-5-12(13)14(19)17-9-11(10-17)18-15-7-8-16-18/h3-8,11H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREXDGQPLHCKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)N3N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling Reactions: The triazole and azetidine rings are then coupled with the ethoxyphenyl group using appropriate coupling reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions can be performed on the triazole ring.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the ethoxyphenyl group.
Reduction: Reduced triazole derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new drugs.
Biological Probes: Can be used in the development of probes for biological imaging.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Engineering: Application in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can engage in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methylphenyl)methanone
Uniqueness:
- Structural Features: The presence of both the triazole and azetidine rings in conjunction with the ethoxyphenyl group makes this compound unique.
- Reactivity: The combination of these functional groups provides a distinct reactivity profile, allowing for diverse chemical transformations.
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone is a novel synthetic organic molecule that combines a triazole ring with an azetidine moiety and an ethoxyphenyl group. This unique structural configuration suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.
The molecular formula of the compound is , with a molecular weight of approximately 284.31 g/mol. It typically appears as a white to off-white solid and exhibits moderate solubility in organic solvents.
Biological Activity Overview
Preliminary studies have indicated that compounds containing azetidine and triazole motifs often exhibit a range of biological activities, including:
- Antiviral Activity : Azetidinone derivatives have shown promise against various viral infections, including influenza and coronaviruses. For instance, related azetidinone compounds have demonstrated effective inhibition of human coronavirus (229E) with EC50 values indicating moderate antiviral potential .
- Anticancer Properties : Certain azetidinone derivatives have been recognized for their ability to inhibit cancer cell proliferation. Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancers .
- Anti-inflammatory Effects : The presence of the triazole moiety is often associated with anti-inflammatory properties. Compounds with similar structures have been studied for their potential to modulate inflammatory pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes through direct interaction with viral proteins or host cell receptors.
- Induction of Apoptosis : Similar compounds have been observed to activate apoptotic pathways in cancer cells, potentially through the modulation of caspases or other pro-apoptotic factors.
- Modulation of Inflammatory Mediators : The triazole ring could interact with signaling pathways involved in inflammation, leading to reduced production of pro-inflammatory cytokines.
Case Study 1: Antiviral Activity
A study investigating azetidinone derivatives found that certain compounds exhibited significant antiviral activity against human coronavirus (229E). The compound trans-11f showed an EC50 value of 45 µM, demonstrating its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
Research on azetidinone derivatives revealed that specific compounds could inhibit the growth of MCF-7 breast cancer cells at nanomolar concentrations. These findings highlight the potential of this compound in cancer therapeutics .
Data Tables
Q & A
Q. What are the key synthetic pathways for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the azetidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .
- Step 2 : Acylation of the azetidine nitrogen with 2-ethoxybenzoyl chloride under anhydrous conditions, requiring inert atmosphere (e.g., argon) and solvents like dichloromethane .
- Purification : Techniques such as column chromatography (silica gel) or preparative HPLC are critical for isolating intermediates and the final compound .
Q. What spectroscopic methods are used to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with attention to azetidine ring protons (δ 3.5–4.5 ppm) and triazole protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the compound’s primary structural features influencing reactivity?
- The azetidine ring introduces ring strain, enhancing nucleophilic reactivity at the nitrogen.
- The triazole moiety participates in hydrogen bonding and π-π stacking, relevant to biological interactions .
- The 2-ethoxyphenyl group contributes to lipophilicity, affecting solubility and membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve acylation efficiency .
- Catalyst Use : Employ HATU or EDCI for amide bond formation, increasing yields from ~50% to >80% .
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., triazole formation) to minimize side products .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Dynamic Effects : Broadening or splitting in NMR may arise from hindered rotation of the ethoxyphenyl group. Use variable-temperature NMR to identify conformational isomers .
- Alternative Techniques : X-ray crystallography (via SHELX refinement) provides unambiguous structural confirmation, especially for azetidine ring geometry .
Q. What challenges arise in crystallographic analysis of this compound?
- Twinning : The flexible azetidine ring can induce twinning; use TWINLAW in SHELXL for refinement .
- Weak Diffraction : Crystallize under slow evaporation with mixed solvents (e.g., hexane/ethyl acetate) to improve crystal quality .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Replace the ethoxy group with methylthio or fluorine to probe electronic effects on bioactivity .
- Biological Assays : Use in vitro kinase inhibition assays (e.g., EGFR or Aurora kinases) to correlate triazole-azetidine interactions with IC values .
Q. What strategies ensure compound stability during storage?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the triazole group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the azetidine ring .
Q. How to address scalability challenges in multi-step synthesis?
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h for triazole formation) .
- Continuous Flow Systems : Improve reproducibility in acylation steps and reduce solvent waste .
Q. How to validate target engagement in biological systems?
- SPR/BLI Assays : Measure binding kinetics (k/k) to recombinant proteins .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells .
Methodological Tables
Q. Table 1. Key Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Triazole Formation | CuI (10 mol%), DIPEA, RT, 12h | 60% → 85% | |
| Acylation | HATU (1.2 eq.), DMF, 0°C → RT | 50% → 82% |
Q. Table 2. Stability Profile Under Stress Conditions
| Condition | Degradation Products | Mitigation Strategy |
|---|---|---|
| Light (UV) | Triazole ring cleavage | Amber vials, -20°C storage |
| High Humidity | Azetidine hydrolysis | Desiccants, anhydrous DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
